

Lisavanbulin & Avanbulin: Core Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Avanbulin

CAS No.: 798577-91-0

Cat. No.: S548169

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The tables below consolidate key quantitative data and methodological information from the latest clinical trials.

Table 1: Clinical Trial Specifications and Efficacy Outcomes

Aspect	Details
Drug Name	Lisavanbulin (BAL101553); a prodrug of the active compound Avanbulin (BAL27862) [1] [2].
Mechanism of Action	Binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization; disrupts mitotic spindle function and activates the spindle assembly checkpoint [1] [2].
Key Preclinical Finding	Demonstrates brain-penetrant properties and activity in patient-derived xenograft models of glioblastoma, including those resistant to standard therapies [1].
Recommended Phase 2 Dose (Oral)	30 mg once daily for patients with high-grade glioma or glioblastoma (GBM) [1].
Reported Efficacy (Oral, Phase 1/2a)	Profound, durable responses in a subset of patients with recurrent refractory GBM; one patient with a complete response and another with a partial response (>90% reduction) were reported, with two patients on treatment for over four years [1] [3].

Aspect	Details
Proposed Biomarker	A response-predictive molecular signature was identified and is under further investigation. End-binding protein 1 (EB1) has been explored as a potential predictive biomarker [1].

Table 2: Pharmacokinetic and Safety Profile from Clinical Studies

Parameter / Finding	Details
Administration Routes	Intravenous (IV) infusion (2-hr and 48-hr) and Oral [1] [2].
Oral Bioavailability	The relative oral bioavailability of the active avanbulin is estimated to be over 80% [1].
Key PK Parameter (Oral)	At the 30 mg/day dose in GBM patients: Cycle 1 Day 1 Cmax ~147 ng/mL and AUC_{0-inf} ~1,575 h*ng/mL [1].
Dose-Limiting Toxicities (Oral)	Hyponatremia (solid tumor patients); CNS effects like hallucinations and confusion (glioma patients at higher doses) [1].
Most Common Treatment-Related AEs	Nausea, fatigue, and diarrhea [1].
Maximum Tolerated Dose (MTD)	Varies by patient population: 16 mg/day for advanced solid tumors; 30 mg/day for high-grade glioma/GBM [1].

Experimental Protocols & Methodologies

The following outlines the core design of key clinical trials and a preclinical study that informs the biomarker hypothesis.

Phase 1/2a Study of Oral Lisavanbulin (NCT02490800)

This is a foundational clinical trial for the oral formulation [4] [1].

- **Objective:** To determine the Maximum Tolerated Dose (MTD), characterize safety and tolerability of once-daily oral lis**avanbulin**, and assess efficacy in patients with solid tumors or recurrent glioblastoma/high-grade glioma.
- **Patient Population:** The study enrolled 72 patients: 26 with advanced solid tumors and 46 with high-grade glioma or GBM [1].
- **Study Design:** The Phase 1 portion utilized a **dose-escalation design** across multiple cohorts. Doses started at 2 mg/day and escalated to 35 mg/day. The MTD was defined as the highest dose at which fewer than 33% of patients experienced a Dose-Limiting Toxicity (DLT) in the first cycle [1].
- **Biomarker Assessment:** The study included a translational component to identify a response-predictive molecular signature, building on preclinical data suggesting EB1 as a potential biomarker [1].

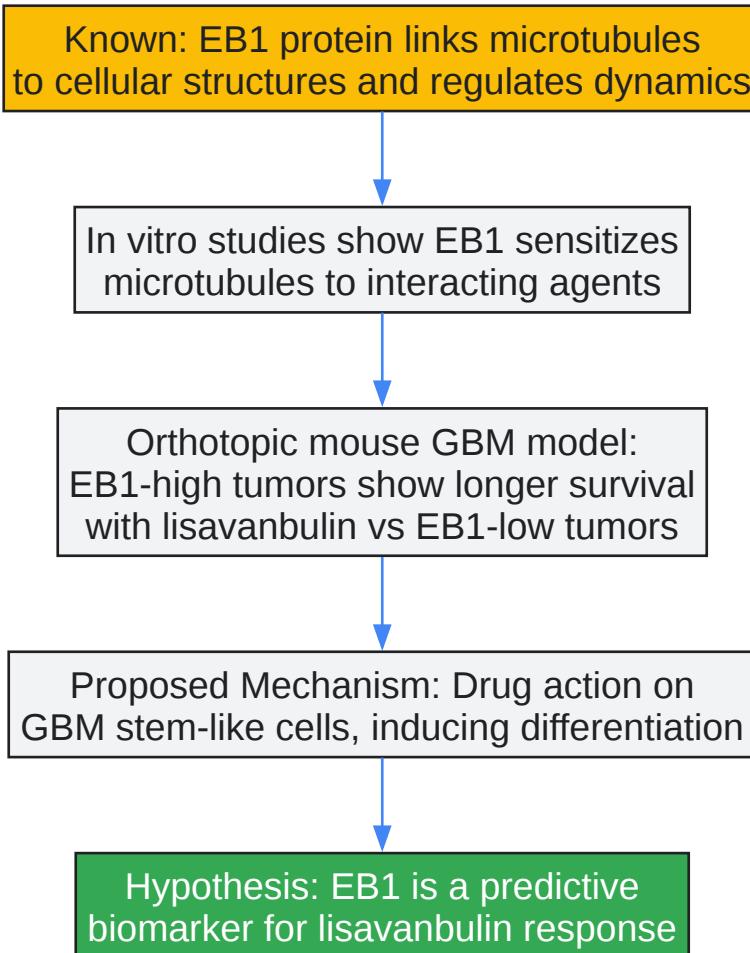
Phase 2a Study of IV Lis**avanbulin** (NCT02895360)

This study investigated a prolonged intravenous infusion schedule to maximize drug exposure while minimizing toxicity [2].

- **Objective:** To evaluate the safety, tolerability, and anti-tumor activity of lis**avanbulin** administered as a 48-hour intravenous infusion.
- **Dosing Regimen:** Patients received lis**avanbulin** at 70 mg/m² as a 48-hour IV infusion on Days 1, 8, and 15 of a 28-day cycle [2].
- **Efficacy Assessments:** Tumor response was evaluated according to **RECIST v1.1** for ovarian cancer patients and **RANO criteria** for glioblastoma patients [2].

Preclinical Workflow for Biomarker Hypothesis

The following diagram illustrates the logical flow of experiments that led to the proposal of EB1 as a predictive biomarker for lis**avanbulin** response [1].

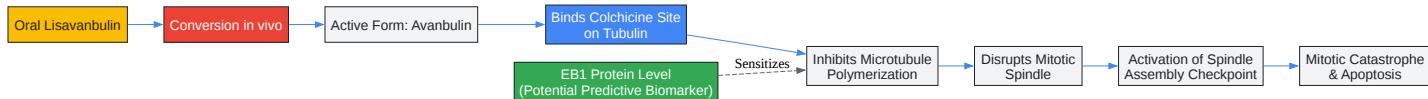


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Experimental workflow for EB1 biomarker hypothesis.

Mechanism of Action and Signaling Pathway

Avanbulin's primary mechanism involves direct disruption of microtubule dynamics. The following diagram integrates its mechanism with the subsequent cellular signaling events and the proposed biomarker role of EB1.



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Avanbulin mechanism of action and biomarker role.

Future Development and Notes

- **Future Development:** The **Glioblastoma Foundation** has acquired **lisavanbulin** and plans to drive future research, focusing on validating a gene signature to identify patients most likely to respond to the therapy [3].
- **Important Note:** While the clinical data is promising, the efficacy of **lisavanbulin** appears to be limited to a subset of patients. The ongoing research aims to define this subgroup precisely using biomarker signatures [1] [3].

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To cite this document: Smolecule. [Lisavanbulin & Avanbulin: Core Data Summary]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548169#avanbulin-literature-research>]

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